ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate ester and a triazole carboxamide
Mechanism of Action
Target of Action
Compounds containing a 1,2,3-triazole ring are known to interact with various biological targets, including enzymes and receptors . Similarly, thiophene derivatives have been found to exhibit a wide range of biological activities .
Mode of Action
The mode of action of such compounds can vary greatly depending on their specific structure and the biological target they interact with. They might inhibit or activate their target, leading to a change in the biological function .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could affect the functioning of that pathway .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of such compounds can be influenced by various factors, including their chemical structure, the route of administration, and the individual’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific mode of action and the biological pathway it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Carboxylate Group: The carboxylate ester can be introduced through esterification reactions, often using ethyl alcohol and an acid catalyst.
Formation of the Triazole Ring:
Amidation: The final step involves the amidation of the triazole ring with a suitable amine to introduce the carboxamido group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cycloaddition reactions and automated systems for the esterification and amidation steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the compound could be a candidate for developing new drugs with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific electronic or optical properties. Its structural components can be tailored to enhance the performance of these materials in various applications.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-5-(1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the methyl group on the triazole ring.
Ethyl 3-methyl-5-(1-methyl-1H-1,2,4-triazole-3-carboxamido)thiophene-2-carboxylate: Similar structure but with a different triazole isomer.
Uniqueness
Ethyl 3-methyl-5-(1-methyl-1H-1,2,3-triazole-4-carboxamido)thiophene-2-carboxylate is unique due to the specific positioning of the methyl and carboxamido groups on the triazole ring. This configuration can result in distinct chemical reactivity and biological activity compared to its isomers and analogs.
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(1-methyltriazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-4-19-12(18)10-7(2)5-9(20-10)13-11(17)8-6-16(3)15-14-8/h5-6H,4H2,1-3H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENQBJNBNBCCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CN(N=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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